molecular formula C9H19N3O B8532112 2,6-Dimethyl-piperazine-1-carboxylic acid dimethylamide

2,6-Dimethyl-piperazine-1-carboxylic acid dimethylamide

Cat. No. B8532112
M. Wt: 185.27 g/mol
InChI Key: XVVQGSOKJXQUNP-UHFFFAOYSA-N
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Patent
US06894047B2

Procedure details

To an ice-cold solution of 2,6-dimethyl piperazine (179 mmol, 20.4 g), methylene chloride (200 mL), and triethylamine (214 mmol, 29.9 mL) was added dropwise dimethylcarbamoyl chloride (179 mmol, 16.4 mL). After 4 hr the reaction was quenched with a saturated sodium bicarbonate solution and the methylene chloride layer was collected, dried, filtered and the filtrate was evaporated to dryness to obtain an orange oil, 2,6-dimethyl-piperazine-1-carboxylic acid dimethylamide (70%, 23.1 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
29.9 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH:4]([CH3:8])[NH:3]1.C(N(CC)CC)C.[CH3:16][N:17]([CH3:21])[C:18](Cl)=[O:19]>C(Cl)Cl>[CH3:16][N:17]([CH3:21])[C:18]([N:3]1[CH:4]([CH3:8])[CH2:5][NH:6][CH2:7][CH:2]1[CH3:1])=[O:19]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20.4 g
Type
reactant
Smiles
CC1NC(CNC1)C
Name
Quantity
29.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.4 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hr the reaction was quenched with a saturated sodium bicarbonate solution
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer was collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1C(CNCC1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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